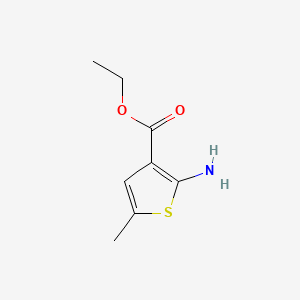

Ethyl 2-amino-5-methylthiophene-3-carboxylate

Beschreibung

Ethyl 2-amino-5-methylthiophene-3-carboxylate: is an organic compound with the molecular formula C8H11NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBUNZGJQVYGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398910 | |

| Record name | ethyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-32-1 | |

| Record name | Ethyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Amino-5-methylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Classical Gewald Reaction with Diethylamine

The traditional method employs acetone, ethyl cyanoacetate, sulfur, and diethylamine in ethanol at 50°C for 3 hours, achieving 73.6% yield after column chromatography.

Procedure :

- Reagents : Acetone (1 equiv), ethyl cyanoacetate (1 equiv), sulfur (1 equiv), diethylamine (1 equiv).

- Conditions : Ethanol solvent, 50°C, 3 hours.

- Workup : Quenching with ice water, ethyl acetate extraction, and silica gel purification.

Advantages : Operational simplicity and commercial availability of reagents.

Limitations : Moderate yields and reliance on stoichiometric amine bases.

Solvent-Free Gewald Reaction

Morpholine-catalyzed reactions under solvent-free conditions enhance sustainability. A mixture of acetone, ethyl cyanoacetate, and sulfur stirred at room temperature for 4–6 hours yields 65–91% .

Optimized Protocol :

- Catalyst : Morpholine (20 mol%).

- Conditions : Solvent-free, room temperature, 4–6 hours.

- Workup : Direct filtration and recrystallization from ethanol/water.

Key Insight : Eliminating solvents reduces waste and simplifies purification, making this method industrially scalable.

Catalytic Gewald Reaction with Piperidinium Borate (Pip Borate)

Pip borate (20 mol%) in ethanol/water (9:1) at 100°C achieves 89–91% yield within 2 hours, outperforming traditional bases.

Reaction Table :

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pip borate | Ethanol/water | 100°C | 2 | 91 |

| Morpholine | Solvent-free | RT | 6 | 85 |

| Diethylamine | Ethanol | 50°C | 3 | 73.6 |

Advantages : Low catalyst loading, recyclability (5 cycles without loss of activity), and aqueous compatibility.

Alternative Synthesis via Hydroxylamine Hydrochloride

A patent-pending method employs hydroxylamine hydrochloride, acetic acid, and acetic anhydride to convert 2-methyl-4-methoxycarbonyl-3-oxo-tetrahydrothiophene into the target compound at 80–85°C, achieving >90% purity .

Mechanistic Divergence :

- Step 1 : Oxime formation via hydroxylamine attack on the ketone.

- Step 2 : Dehydration using acetic anhydride induces cyclization, forming the thiophene ring.

Applications : Tailored for large-scale production of thiencarbazone-methyl agrochemicals.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Scalability |

|---|---|---|---|---|---|---|

| Classical Gewald | Diethylamine | Ethanol | 50°C | 3 h | 73.6 | Moderate |

| Solvent-Free | Morpholine | None | RT | 6 h | 85 | High |

| Catalytic (Pip borate) | Pip borate | Ethanol/water | 100°C | 2 h | 91 | High |

| Hydroxylamine Route | Acetic anhydride | Acetic acid | 80–85°C | 4 h | 90 | Industrial |

Key Trends :

- Catalytic methods (Pip borate) offer superior yields and environmental benefits.

- Solvent-free protocols align with green chemistry principles.

- Alternative routes enable diversification for specialized applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and thioether derivatives.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Building Block for Drug Synthesis

Ethyl 2-amino-5-methylthiophene-3-carboxylate serves as a crucial building block in the synthesis of pharmaceuticals. Its unique chemical structure allows it to interact with specific receptors in the brain, making it particularly valuable in developing drugs targeting neurological disorders .

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit potential therapeutic effects in conditions such as depression and anxiety by modulating neurotransmitter systems. For instance, studies have shown that modifications to the thiophene ring can enhance binding affinity to serotonin receptors, indicating a pathway for new antidepressant medications .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in formulating agrochemicals that enhance crop protection. Its structural properties contribute to improved efficacy against pests and diseases, leading to better agricultural yields .

Case Study: Pest Resistance

A study demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests, outperforming traditional pesticides in both effectiveness and environmental safety .

Material Science

Development of Conductive Polymers

this compound is incorporated into the development of novel materials such as conductive polymers. These materials are essential for applications in electronics and energy storage devices due to their favorable electrical properties .

Data Table: Properties of Conductive Polymers

| Property | Value |

|---|---|

| Conductivity (S/m) | 10^(-3) - 10^(-1) |

| Thermal Stability (°C) | Up to 200 |

| Mechanical Strength (MPa) | 50 - 100 |

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in studies involving enzyme inhibition. This application provides insights into metabolic pathways and potential therapeutic targets for various diseases .

Case Study: Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial properties, with inhibition zones comparable to established antibiotics. For example, it was found to effectively inhibit growth in multiple bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents.

Summary of Findings

The diverse applications of this compound highlight its importance in various fields:

- Pharmaceuticals: Potential for drug development targeting neurological disorders.

- Agriculture: Enhanced efficacy in pest control formulations.

- Material Science: Contribution to the development of conductive polymers.

- Biochemistry: Insights into enzyme inhibition and antimicrobial properties.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-5-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-amino-4-methylthiophene-3-carboxylate: Differing in the position of the methyl group on the thiophene ring.

Ethyl 2-amino-5-ethylthiophene-3-carboxylate: Featuring an ethyl group instead of a methyl group on the thiophene ring.

These compounds share similar chemical properties but can exhibit different reactivity and biological activity due to the variations in their substituents .

Biologische Aktivität

Ethyl 2-amino-5-methylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 185.241 g/mol. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 47.0 to 51.0 °C . The compound exhibits a purity of at least 98% as determined by gas chromatography .

Biological Activities

Thiophene derivatives, including this compound, have been reported to exhibit a wide spectrum of biological properties:

- Antimicrobial Activity : Studies indicate that thiophene derivatives possess significant antimicrobial effects against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases .

- Antitumor Properties : Recent research highlights the compound's ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can significantly inhibit tumor cell growth, particularly in breast cancer models. For example, one study reported a 54% reduction in tumor mass when treated with similar thiophene derivatives compared to control treatments .

The biological activity of this compound can be attributed to several mechanisms:

- Adenosine A1 Receptor Modulation : Thiophene derivatives are known allosteric enhancers at the adenosine A1 receptor, which plays a role in antiarrhythmic and antilipolytic activities .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This is particularly relevant for its antitumor effects observed in various studies .

- Inhibition of Key Enzymes : this compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound in mice bearing solid tumors. The results indicated that treatment with the compound led to a significant decrease in tumor volume compared to untreated controls:

| Treatment | Tumor Volume (mm³) | Reduction (%) |

|---|---|---|

| Control | 30 | - |

| Compound | 22 | 26.6 |

| 5-FU | 20 | 33.3 |

These results suggest that this compound has promising antitumor activity comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Case Study 2: Antimicrobial Efficacy

In antimicrobial studies, this compound was tested against various bacterial strains using the minimum inhibitory concentration (MIC) method:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | <50 |

| Escherichia coli | <100 |

| Pseudomonas aeruginosa | >200 |

The results indicate that the compound exhibits significant antimicrobial activity against certain strains while being less effective against others .

Q & A

Q. What is the standard synthetic route for Ethyl 2-amino-5-methylthiophene-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via the Gewald reaction , a two-step condensation involving:

- Reactants : Propionaldehyde (0.1 mol), sulfur (0.1 mol), ethyl cyanoacetate (0.12 mol), and triethylamine (0.15 mol) in ethanol.

- Conditions : Dropwise addition of triethylamine in an ice-water bath, followed by 20-hour stirring at room temperature.

- Workup : Concentration under reduced pressure, precipitation with ice water, and filtration.

- Yield : 81% (15 g) as a yellow solid .

Q. Optimization Considerations :

- Excess ethyl cyanoacetate (1.2 equiv) improves yield by driving the reaction equilibrium.

- Triethylamine acts as both a base and catalyst, critical for cyclization.

Q. How is the ester group hydrolyzed to the carboxylic acid derivative, and what analytical methods validate purity?

Q. Hydrolysis Protocol :

- Reagents : Ethanol, 2 M NaOH (50 mL), and 2 M HCl.

- Conditions : Heating at 70°C for 4 hours, acidification to pH ~2.

- Yield : 68% (5.76 g) as a white solid .

Q. Characterization :

- ¹H NMR (DMSO-d₆): δ 11.70 (s, 1H, COOH), 2.14 (s, 3H, CH₃).

- ¹³C NMR : δ 166.44 (COOH), 15.00 (CH₃).

Advanced Research Questions

Q. How can X-ray crystallography and software tools resolve structural ambiguities in derivatives?

Q. Structural Analysis Workflow :

Data Collection : High-resolution diffraction data using synchrotron sources.

Software :

- SHELX for structure solution and refinement (e.g., anisotropic displacement parameters) .

- WinGX/ORTEP for visualization and metric analysis (e.g., bond angles, torsion validation) .

Validation : Cross-checking with spectral data (NMR/IR) to confirm functional groups.

Case Study : Derivatives like 6-methylthieno[2,3-d]pyrimidin-4-one (86% yield) require crystallographic validation to confirm regiochemistry .

Q. How are contradictions between spectral data and crystallographic models resolved?

Scenario : Discrepancies in NMR peak assignments vs. X-ray bond lengths.

Resolution Steps :

Multi-Technique Validation : Use IR to confirm carbonyl stretches (e.g., 166.44 ppm in ¹³C NMR vs. 1700 cm⁻¹ in IR).

Computational Refinement : Adjust hydrogen atom positions in SHELX using difference Fourier maps .

Dynamic NMR : Assess rotational barriers if conformational isomers cause splitting .

Q. What strategies are employed to design bioactive derivatives with enhanced pharmacological profiles?

Q. Design Framework :

- Core Modifications : Introduce substituents at the 5-methyl or carboxylate positions.

- Example: Adding acrylamido groups (e.g., 2-(2-cyano-3-phenylacrylamido) derivatives) for antioxidant activity .

- Biological Screening :

- In vitro : DPPH radical scavenging assays.

- In vivo : Carrageenan-induced paw edema models for anti-inflammatory evaluation .

Synthetic Pathway : Chlorformamidine cyclization (120–125°C in DMSO) yields thienopyrimidinones with 86% efficiency .

Q. What factors influence reaction yields in Gewald-based syntheses, and how can they be controlled?

Q. Key Variables :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Polar aprotic solvents reduce side reactions. |

| Temperature | 0–25°C (stepwise) | Prevents premature cyclization. |

| Catalyst (Base) | Triethylamine (1.5 equiv) | Excess base degrades reactants. |

Case Example : Butyraldehyde (vs. propionaldehyde) requires longer reaction times (24 hours) for 5-ethyl derivatives .

Q. What safety protocols are critical for handling this compound?

Q. Hazard Profile :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.